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  • Product: 5-(Morpholin-4-yl)isoquinolin-8-amine
  • CAS: 185559-73-3

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Protocol for preparing 5-(Morpholin-4-yl)isoquinolin-8-amine stock solutions in DMSO

Abstract & Scope This technical guide outlines the rigorous protocol for solubilizing 5-(Morpholin-4-yl)isoquinolin-8-amine (MW: 229.28 g/mol ) in dimethyl sulfoxide (DMSO).[1][2] This compound features a fused isoquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the rigorous protocol for solubilizing 5-(Morpholin-4-yl)isoquinolin-8-amine (MW: 229.28 g/mol ) in dimethyl sulfoxide (DMSO).[1][2] This compound features a fused isoquinoline core with a polar morpholine ring and a primary amine at the 8-position.[1][2]

While the morpholine moiety imparts some polarity, the planar aromatic core drives significant hydrophobicity, making the compound prone to aggregation in aqueous buffers. Furthermore, the primary aromatic amine (aniline-like) at position 8 is susceptible to oxidative degradation if mishandled.[1][2] This protocol mitigates two primary failure modes: precipitation upon aqueous dilution (caused by DMSO hydration) and oxidative coloring (caused by improper storage).

Physicochemical Context & Material Selection

To ensure data reproducibility, one must understand the "why" behind the materials.

ParameterSpecificationScientific Rationale
Compound Identity 5-(Morpholin-4-yl)isoquinolin-8-amineFree Base: Hydrophobic.[1][2] Requires organic solvent.Salt Forms (e.g., HCl): May be hygroscopic; mass correction required.[2]
Solvent DMSO, Anhydrous (≥99.9%)Hygroscopicity: DMSO absorbs atmospheric water rapidly.[3][4][5] Water content >0.1% can induce precipitation of this hydrophobic base.[1][2]
Vial Type Amber Glass (Borosilicate)Light Sensitivity: Aromatic amines can photo-oxidize.[1][2] Amber glass blocks UV/Blue light.Leachables: DMSO extracts plasticizers from polypropylene; glass is chemically inert.[1][2]
Headspace Gas Argon or NitrogenOxidation: Displaces oxygen to prevent degradation of the 8-amine group.[1][2]

Pre-Protocol Calculations

Before opening the vial, calculate the required volume.[3] Do not rely on the vendor's label mass (which may have ±10% variance).[2]

Formula:



Where:

  • 
     = Volume of DMSO to add (mL)[3][6]
    
  • 
     = Mass of compound (mg)[4][7]
    
  • 
     = Molecular Weight (229.28  g/mol )[4]
    
  • 
     = Desired Concentration (M)
    

Quick Reference Table (for 10 mM Stock):

Mass of Compound (mg)Volume of DMSO (µL) for 10 mM
1.0 mg436.1 µL
5.0 mg2180.7 µL (2.18 mL)
10.0 mg4361.5 µL (4.36 mL)

Detailed Protocol: Preparation & Solubilization

Phase 1: Environment Control
  • Equilibration: Allow the vial of 5-(Morpholin-4-yl)isoquinolin-8-amine to reach room temperature before opening.

    • Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid.[2]

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat.[1][2]

    • Reason: The morpholine-isoquinoline powder is often fluffy and electrostatic; static can cause loss of material during transfer.[1][2]

Phase 2: Solubilization Workflow
  • Weighing: Accurately weigh the specific mass (e.g., ~5 mg) into a sterile amber glass vial . Record the exact mass to 0.01 mg precision.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

    • Technique: Pipette the DMSO down the sides of the vial to wash any adherent powder into the bottom.

  • Dissolution:

    • Vortex: Vortex at medium speed for 30 seconds.

    • Visual Check: Inspect for "schlieren" lines (wavy refraction patterns indicating density differences).[1][2]

    • Sonication (Conditional): If particles persist, sonicate in a water bath at ambient temperature for max 5 minutes.[2] Avoid heating >40°C to prevent amine oxidation.

Phase 3: Quality Control (The "Spin Test")
  • Procedure: Transfer 50 µL of the stock to a microcentrifuge tube and spin at 13,000 x g for 5 minutes.

  • Pass: No pellet visible.[1][2] The solution is homogenous.

  • Fail: Visible pellet. The compound is not fully dissolved (likely due to hydration of DMSO or salt contaminants). Action: Add 10% more DMSO or warm gently to 37°C.[1][2]

Visualization: Decision Logic

The following diagram illustrates the critical decision pathways for handling solubility issues during preparation.

SolubilityLogic Start Start: Weigh Compound & Add Anhydrous DMSO Vortex Vortex (30 sec) Start->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (5 min, <40°C) Check->Sonicate No (Particulates) SpinTest QC: Centrifuge Test (13k x g, 5 min) Check->SpinTest Yes (Looks Clear) Sonicate->Check Pellet Pellet Visible? SpinTest->Pellet Success Success: Aliquot & Store (-80°C) Pellet->Success No Pellet Fail Failure: Check Purity or Add Co-solvent Pellet->Fail Yes Pellet

Figure 1: Logic flow for solubilization and quality control. Note the loop at the sonication step to ensure visual clarity before the centrifugation QC.

Storage & Handling (The "Golden Rules")

To maintain the integrity of the 8-amine functionality:

  • Aliquot Immediately: Never store the bulk stock in one bottle. Freeze-thaw cycles introduce moisture (condensing air) which progressively crashes out the compound.[1][2]

    • Action: Aliquot into single-use volumes (e.g., 50 µL) in amber tubes.

  • Inert Atmosphere: If possible, blow a gentle stream of Argon or Nitrogen into the vial headspace before capping.[2]

    • Reason: Prevents oxidation of the primary amine to nitro/nitroso derivatives or azo-dimers.[1][2]

  • Temperature: Store at -80°C for long-term (>1 month) or -20°C for short-term (<1 month).

    • Note: DMSO freezes at 18.5°C. At -20°C, it is solid.[1][2] Ensure it is fully thawed and vortexed before use, as concentration gradients form during freezing (cryoconcentration).[2]

Troubleshooting: Precipitation in Aqueous Media

A common failure occurs when diluting the DMSO stock into cell culture media (aqueous).[2]

Mechanism: The morpholine group hydrogen bonds with water, but the isoquinoline core is highly hydrophobic. When DMSO (solvent) is diluted with water (anti-solvent), the local solubility drops drastically.

Solution: The "Intermediate Dilution" Step Do not pipette 10 mM stock directly into 10 mL of media.[2]

  • Step A: Dilute 10 mM stock 1:10 into pure DMSO (creates 1 mM working stock).

  • Step B: Dilute 1 mM working stock into the media while vortexing the media .

    • Result: This prevents the "shock" precipitation and rapid crystal growth.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11625905, 5-(Morpholin-4-yl)isoquinolin-8-amine.[1][2] Retrieved from [Link]

  • Way, L. (2012). Working with small molecules: preparing and storing stock solutions.[1][2][8] Methods in Molecular Biology, 803, 265-271.[1][2][8] Retrieved from [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Application Note. Retrieved from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Morpholin-4-yl)isoquinolin-8-amine

Topic: Personal protective equipment for handling 5-(Morpholin-4-yl)isoquinolin-8-amine Content Type: Technical Operational Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Safety Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-(Morpholin-4-yl)isoquinolin-8-amine Content Type: Technical Operational Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary & Risk Profiling

The Core Hazard: 5-(Morpholin-4-yl)isoquinolin-8-amine is a fused heterocyclic amine incorporating a morpholine ring. While specific toxicological data (LD50) for this exact conjugate may be limited in public repositories, Structure-Activity Relationship (SAR) analysis dictates a high-risk categorization.

  • Morpholine Moiety: Known for corrosivity, high dermal toxicity, and potential liver/kidney damage [1].

  • Isoquinoline-8-amine Core: Implies biological activity (likely kinase inhibition) and potential DNA intercalation or mucous membrane irritation [2].

  • The "DMSO Vector" Risk: This compound is frequently solubilized in Dimethyl Sulfoxide (DMSO) for biological assays.[1] DMSO is a potent skin penetrant that acts as a carrier, transporting the toxic solute directly into the bloodstream. Standard nitrile gloves degrade rapidly in DMSO , creating a false sense of security [3].

Operational Directive: Treat this substance as a Control Band 4 (High Potency/Unknown Toxicity) compound. All handling must assume the material is a skin sensitizer, corrosive to eyes, and systemically toxic.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in solid or solution phase.

Body ZoneStandard PPEEnhanced/Critical PPE (Required for this Compound)Technical Rationale
Dermal (Hands) Standard Nitrile Exam GlovesDouble-Gloving Protocol: 1. Inner: Low-density polyethylene (LDPE) or Silver Shield® (Laminate)2. Outer: 5-8 mil Extended Cuff Nitrile (orange/purple)Standard nitrile has a DMSO breakthrough time of <5 minutes. Laminate liners prevent DMSO permeation. The outer nitrile provides dexterity and grip.
Ocular Safety GlassesChemical Splash Goggles (Indirect Vent) Amines are corrosive. Vapors or dust can bypass safety glasses. Goggles provide a sealed environment for the mucosa.
Respiratory N95 MaskP100 Particulate Respirator (if outside containment) or PAPR N95s do not filter organic vapors or fine amine dusts effectively. Primary control must be the Fume Hood.
Body Lab CoatTyvek® Lab Coat (Closed Front) + Sleeve Covers Cotton lab coats absorb liquids. Tyvek repels splashes. Sleeve covers bridge the gap between glove cuff and coat.
Hierarchy of Defense (Visualization)

The following diagram illustrates the "Defense in Depth" strategy required for this compound. PPE is the last line of defense, not the first.

HierarchyOfControls Engineering 1. ENGINEERING CONTROLS (Primary Barrier) Class II Biosafety Cabinet or Chemical Fume Hood Admin 2. ADMINISTRATIVE CONTROLS (Process) SOPs, Designated Area, Decontamination Protocols Engineering->Admin Containment PPE 3. PPE LAYER (Personal Barrier) Double Gloves, Goggles, Tyvek Suit Admin->PPE Protocol Worker Researcher Safety PPE->Worker Protection

Figure 1: The Hierarchy of Controls for handling potent amine-based compounds.

Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing (Solid State)

The highest risk of inhalation exposure occurs during weighing due to static-induced dust.

  • Static Control: Place an ionizing fan or anti-static gun inside the balance enclosure. Isoquinoline powders are often electrostatic.

  • Containment: Weighing must occur inside a Vented Balance Enclosure (VBE) or a Fume Hood. Never weigh on an open bench.

  • Damp Wiping: Pre-wet the spatula with a compatible solvent (if permissible) or use a disposable anti-static weighing funnel to prevent particle flight.

Phase B: Solubilization (The Critical DMSO Step)

The highest risk of systemic toxicity occurs here.

  • Don Inner Gloves: Put on Silver Shield® or PE laminate gloves.

  • Don Outer Gloves: Layer 5-8 mil nitrile gloves over the liners. Tape the cuff of the outer glove to the Tyvek sleeve to create a sealed system.

  • Solvent Addition: Add DMSO slowly.

  • Change Frequency: If any drop of DMSO touches the outer glove, stop immediately . Doff the outer glove, wash hands (with inner glove on), and replace the outer glove. Do not wait for visual degradation.[2]

Phase C: Decontamination & Disposal
  • Quench: Wipe all surfaces with a 10% Acetic Acid solution (to neutralize the amine) followed by water and then 70% Ethanol.

  • Solid Waste: Dispose of gloves, weighing boats, and paper towels in a "High Potency/Cytotoxic" waste stream (often yellow bags/bins), not general chemical waste.

  • Liquid Waste: Segregate amine-containing halogenated/non-halogenated waste. Do not mix with oxidizers (e.g., Nitric Acid) as amines can form explosive N-nitroso compounds or heat violently.

Emergency Response Protocol
  • Eye Contact: Flush immediately for 15 minutes .[3][4] Do not stop sooner. The basicity of the amine causes saponification of eye tissue (liquefaction necrosis), which is deeper and more damaging than acid burns [4].

  • Skin Contact (with DMSO):

    • Remove contaminated clothing immediately.[5][6]

    • Wash with copious amounts of water (soap is secondary).

    • Do not scrub (scrubbing increases blood flow and absorption).

    • Seek medical attention, explicitly mentioning "DMSO-facilitated amine absorption."

Workflow Logic Diagram

WorkflowLogic Start Start: Handling Request RiskCheck Check Risk Profile: Is DMSO involved? Start->RiskCheck GloveSelect Glove Selection: REQUIRE Laminate Liner + Nitrile Outer RiskCheck->GloveSelect Yes (High Permeation Risk) Weighing Weighing: Inside Vented Enclosure (No Open Bench) GloveSelect->Weighing Solubilization Solubilization: Immediate Glove Change upon Splash Weighing->Solubilization Disposal Disposal: Acid Neutralization Wash Segregated Waste Solubilization->Disposal

Figure 2: Operational decision tree emphasizing the critical glove selection step for DMSO-solvated amines.

References
  • National Center for Biotechnology Information (NCBI). (n.d.). Morpholine - PubChem Compound Summary. PubChem. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Retrieved from [Link]

  • Schwope, A. D., et al. (1981). Dimethyl sulfoxide permeation through glove materials. American Industrial Hygiene Association Journal.[8] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Health Guidelines for Amines. OSHA.gov. Retrieved from [Link]

Sources

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